![molecular formula C20H18Cl2N2O5S2 B4623018 2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4623018.png)
2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to 2,3-dichloro-4-methoxy-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide, involves complex chemical reactions. For instance, the cascade synthesis of related sulfonamide compounds involves reactions such as the interaction of benzenesulfonamide with thiourea or chlorosulfonic acid, leading to the formation of various sulfonamide derivatives through cyclization and aromatization processes (Rozentsveig et al., 2011), (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecules. Studies on similar sulfonamides have shown the importance of the sulfonyl and methoxy groups in determining the molecular conformation and the potential for intermolecular interactions, crucial for understanding the compound's reactivity and properties (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Sulfonamides, including the compound , participate in various chemical reactions, such as hydrolysis, where the presence of specific substituents can influence the reaction kinetics and outcomes. For instance, acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, a reaction relevant to the sulfonamide derivatives' chemistry, does not lead to racemization, suggesting that similar sulfonamide compounds might undergo selective reactions without affecting their stereochemistry (Okuyama et al., 1990).
Scientific Research Applications
Photodynamic Therapy
Compounds with benzenesulfonamide structures, such as certain zinc phthalocyanines substituted with benzenesulfonamide derivative groups, have been explored for their use in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Mechanism
Research on sulfonylurea herbicides like triasulfuron has shed light on their hydrolysis mechanism in various pH environments, revealing insights into their degradation pathways and environmental persistence (Braschi et al., 1997).
Cancer Therapy
Sulfonamides have been evaluated for their antitumor properties, with certain derivatives advancing to clinical trials due to their potent cell cycle inhibitory effects. These compounds have been found to disrupt tubulin polymerization or cause a decrease in the S phase fraction of cancer cell lines, indicating their potential for oncolytic applications (Owa et al., 2002).
Enzyme Inhibition
The inhibitory effects of N-substituted benzenesulfonamides on carbonic anhydrase have been documented, highlighting their potential in designing inhibitors for this enzyme. These studies reveal key aspects related to the inhibition mechanism and the structural requirements for effective inhibition (Di Fiore et al., 2011).
properties
IUPAC Name |
2,3-dichloro-4-methoxy-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O5S2/c1-13-5-3-4-6-16(13)24-30(25,26)15-9-7-14(8-10-15)23-31(27,28)18-12-11-17(29-2)19(21)20(18)22/h3-12,23-24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNAJGGMIHEBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C(=C(C=C3)OC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-4-methoxy-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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